The Genesis and Preclinical Journey of CP-628006: A Novel CFTR Potentiator
The Genesis and Preclinical Journey of CP-628006: A Novel CFTR Potentiator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CP-628006 is a novel, orally bioavailable small molecule identified as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Discovered by Pfizer through a high-throughput screening campaign, this compound presents a distinct chemical structure and a unique mechanism of action compared to the first-in-class CFTR potentiator, ivacaftor. Preclinical investigations have demonstrated the efficacy of CP-628006 in restoring the function of mutant CFTR channels, particularly the F508del and G551D variants, which are prevalent in the cystic fibrosis population. Notably, its potentiation of G551D-CFTR is ATP-dependent, a key differentiator from the ATP-independent action of ivacaftor. This technical guide provides a comprehensive overview of the discovery and development history of CP-628006, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation. As of late 2025, CP-628006 remains in the preclinical stage of development.[1]
Discovery and Initial Characterization
CP-628006 was identified from a high-throughput screening (HTS) of Pfizer's compound library aimed at discovering novel CFTR potentiators.[2] The primary screening assay utilized a cell-based system expressing a halide-sensitive yellow fluorescent protein (YFP) to measure CFTR-mediated iodide influx. This initial screen identified CP-628006 as a promising hit with a chemical structure distinct from existing CFTR modulators.[2]
Subsequent characterization in Fischer rat thyroid (FRT) cells heterologously expressing F508del-CFTR, the most common CF-causing mutation, revealed that CP-628006 potentiated the channel's function with a half-maximal effective concentration (EC50) of 0.4 μM.[2] However, its maximal response was observed to be approximately half that of ivacaftor in this cellular system.[2]
Mechanism of Action
CP-628006 acts as a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein located at the cell surface, thereby increasing the flow of chloride ions.[3] Its mechanism of action, however, exhibits notable differences from ivacaftor.
Electrophysiological studies using excised inside-out membrane patches have shown that CP-628006 increases the frequency and duration of channel openings for wild-type, F508del-CFTR, and G551D-CFTR.[3] A key finding is that the potentiation of the G551D-CFTR mutant by CP-628006 is dependent on the presence of ATP.[3] This contrasts with ivacaftor, which potentiates G551D-CFTR in an ATP-independent manner.[3] This observation suggests that CP-628006 may directly interact with the nucleotide-binding domains (NBDs) of the CFTR protein, influencing their ATP-dependent gating cycle.
Furthermore, for the G551D-CFTR mutation, the combination of CP-628006 and ivacaftor resulted in a greater potentiation effect than either compound alone, indicating a potential for synergistic activity and suggesting different binding sites or mechanisms of action.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of CP-628006.
Table 1: Potency of CP-628006 in Potentiating F508del-CFTR
| Assay System | Parameter | Value | Reference |
| FRT cells expressing F508del-CFTR | EC50 | 0.4 µM | [2] |
Table 2: Comparative Efficacy of CP-628006 and Ivacaftor
| CFTR Mutant | Assay System | Observation | Reference |
| F508del-CFTR | FRT cells | Maximal response of CP-628006 is ~50% of ivacaftor's maximal response. | [2] |
| G551D-CFTR | Excised inside-out membrane patches | Potentiation by CP-628006 is ATP-dependent. | [3] |
| G551D-CFTR | Excised inside-out membrane patches | Potentiation by ivacaftor is ATP-independent. | [3] |
| G551D-CFTR | Excised inside-out membrane patches | Combination of CP-628006 and ivacaftor shows greater efficacy than either drug alone. | [3] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the evaluation of CP-628006 are outlined below.
Iodide Influx Assay for High-Throughput Screening
This assay was central to the initial discovery of CP-628006.
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Cell Line: Fischer Rat Thyroid (FRT) cells stably co-transfected with a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L) and the human F508del-CFTR construct.
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Principle: The fluorescence of this specific YFP variant is quenched by iodide ions. The rate of fluorescence quenching upon the addition of an iodide-containing solution is proportional to the rate of iodide influx through activated CFTR channels.
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Protocol:
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Seed the FRT cells in 384-well microplates and culture until confluent.
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Wash the cells with a chloride-containing buffer (e.g., PBS).
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Add the test compounds (including CP-628006) and a CFTR activator (e.g., forskolin) to the wells and incubate for a defined period.
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Measure the baseline YFP fluorescence using a plate reader.
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Rapidly add an iodide-containing solution to all wells.
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Immediately begin kinetic fluorescence readings to measure the rate of quenching.
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The rate of quenching is calculated and used to determine the potentiation activity of the compounds.
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Ussing Chamber Electrophysiology
This technique measures ion transport across an epithelial monolayer.
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Cell Culture: Human bronchial epithelial (hBE) cells from cystic fibrosis patients (with F508del/F508del or F508del/G551D genotypes) are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
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Principle: The Ussing chamber allows for the measurement of short-circuit current (Isc), which is the current required to nullify the potential difference across the epithelial monolayer and is a direct measure of net ion transport.
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Protocol:
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Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
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Bathe both sides with identical physiological saline solutions and maintain at 37°C, gassed with 95% O2/5% CO2.
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Measure the baseline Isc.
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To isolate CFTR-dependent currents, first inhibit sodium transport with a blocker like amiloride added to the apical chamber.
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Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin) to the basolateral chamber.
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Add the test compound (CP-628006 or ivacaftor) to the apical chamber in a cumulative concentration-dependent manner.
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Record the change in Isc, which reflects the potentiation of CFTR-mediated chloride secretion.
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At the end of the experiment, a CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-specific.
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Single-Channel Patch-Clamp Recording
This electrophysiological technique allows for the direct observation of the gating behavior of individual CFTR channels.
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Cell Preparation: HEK293 cells transiently expressing wild-type, F508del-, or G551D-CFTR are used. For F508del-CFTR, cells are often incubated at a lower temperature (e.g., 27°C) to facilitate the trafficking of the mutant protein to the cell surface.
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Principle: A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane that ideally contains a single CFTR channel. In the "excised inside-out" configuration, this patch is pulled away from the cell, exposing the intracellular face of the membrane to the bath solution. This allows for precise control of the intracellular environment, including the concentrations of ATP and PKA.
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Protocol:
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Prepare the bath solution containing a physiological salt solution. The pipette solution will also contain a salt solution.
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Form a gigaseal between the micropipette and the cell membrane.
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Excise the membrane patch to achieve the inside-out configuration.
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Perfuse the intracellular face of the patch with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.
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Record the single-channel currents at a fixed holding potential. Channel openings are observed as downward deflections in the current trace.
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Add CP-628006 to the bath solution at various concentrations and record the changes in channel activity.
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Analyze the recordings to determine the open probability (Po), mean open time, and mean closed time of the channel.
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Visualizations
The following diagrams illustrate key concepts related to the discovery and mechanism of action of CP-628006.
Development Status and Future Directions
As of late 2025, CP-628006 is in the preclinical stage of development.[1] The distinct mechanism of action of CP-628006, particularly its synergistic effect with ivacaftor on the G551D mutation, suggests that it could have potential as a combination therapy for cystic fibrosis.[3] Further preclinical studies would be required to fully elucidate its binding site on the CFTR protein and to evaluate its safety and efficacy in in vivo models of cystic fibrosis. The emergence of potentiators with diverse modes of action, such as CP-628006, opens up the possibility of developing combination therapies with other CFTR modulators to achieve greater clinical benefit for individuals with cystic fibrosis.[3]
References
- 1. CP-628006 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A small molecule CFTR potentiator restores ATP‐dependent channel gating to the cystic fibrosis mutant G551D‐CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
